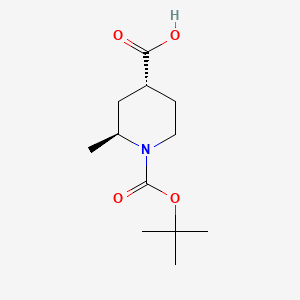
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole typically involves the reaction of o-anisidine with dicyclohexylphosphine and an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole and facilitate the nucleophilic attack on the phosphine center. The reaction is conducted under an inert atmosphere to prevent oxidation of the phosphine ligand.
Analyse Chemischer Reaktionen
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can undergo various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by another ligand.
Coordination: The compound can coordinate to metal centers, forming metal-phosphine complexes that are useful in catalysis.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various metal salts for coordination reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation.
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound is used in the study of enzyme mimetics and as a probe for studying biological systems.
Wirkmechanismus
The mechanism of action of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole involves its ability to coordinate to metal centers and stabilize them. The phosphine ligand donates electron density to the metal center, facilitating various catalytic processes. The o-anisyl group provides additional steric and electronic effects that influence the reactivity and selectivity of the metal complex.
Vergleich Mit ähnlichen Verbindungen
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can be compared to other phosphine ligands such as triphenylphosphine, tri(o-tolyl)phosphine, and tri(p-anisyl)phosphine. While these compounds share similar coordination properties, this compound is unique due to the presence of the o-anisyl group, which provides distinct steric and electronic effects that can enhance its performance in certain catalytic applications.
References
Eigenschaften
IUPAC Name |
dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTMGYQPQDMGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)


![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)



![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)



![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)
